

An In-depth Technical Guide to 2-Amino-6-bromobenzoxazole and its Analogue

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-6-bromobenzoxazole

Cat. No.: B1265573

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the physicochemical properties and biological activities of novel compounds is paramount. This technical guide focuses on **2-Amino-6-bromobenzoxazole**, a heterocyclic compound of interest. However, publicly available data for this specific molecule is limited. Therefore, this guide will provide a comprehensive overview of the closely related and well-documented analogue, 2-Amino-6-bromobenzothiazole, to serve as a valuable reference point.

Molecular Profile: 2-Amino-6-bromobenzoxazole vs. 2-Amino-6-bromobenzothiazole

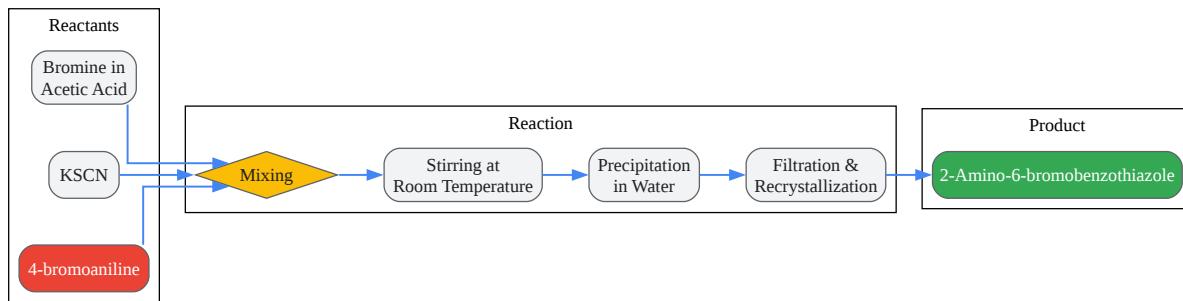
While specific experimental data for **2-Amino-6-bromobenzoxazole** is not readily available in the provided search results, we can deduce its molecular formula and calculate its theoretical molecular weight. In contrast, extensive information is available for its sulfur-containing counterpart, 2-Amino-6-bromobenzothiazole.

Compound	Chemical Formula	Molecular Weight (g/mol)	Key Structural Difference
2-Amino-6-bromobenzoxazole	C ₇ H ₅ BrN ₂ O	213.03 (Calculated)	Contains an oxygen atom in the five-membered ring.
2-Amino-6-bromobenzothiazole	C ₇ H ₅ BrN ₂ S	229.10[1][2][3][4]	Contains a sulfur atom in the five-membered ring.[5]

Synthesis and Experimental Protocols

Detailed experimental protocols are available for the synthesis of 2-Amino-6-bromobenzothiazole, which can potentially be adapted for the synthesis of its benzoxazole analogue.

Synthesis of 2-Amino-6-bromobenzothiazole


A common method for the synthesis of 2-amino-6-substituted benzothiazoles involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid.[6]

General Procedure:

- A solution of the appropriately substituted aniline (e.g., 4-bromoaniline) in glacial acetic acid is prepared.
- To this solution, potassium thiocyanate (KSCN) is added.
- A solution of bromine in glacial acetic acid is then added dropwise to the mixture.
- The reaction is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is poured into water to precipitate the product.

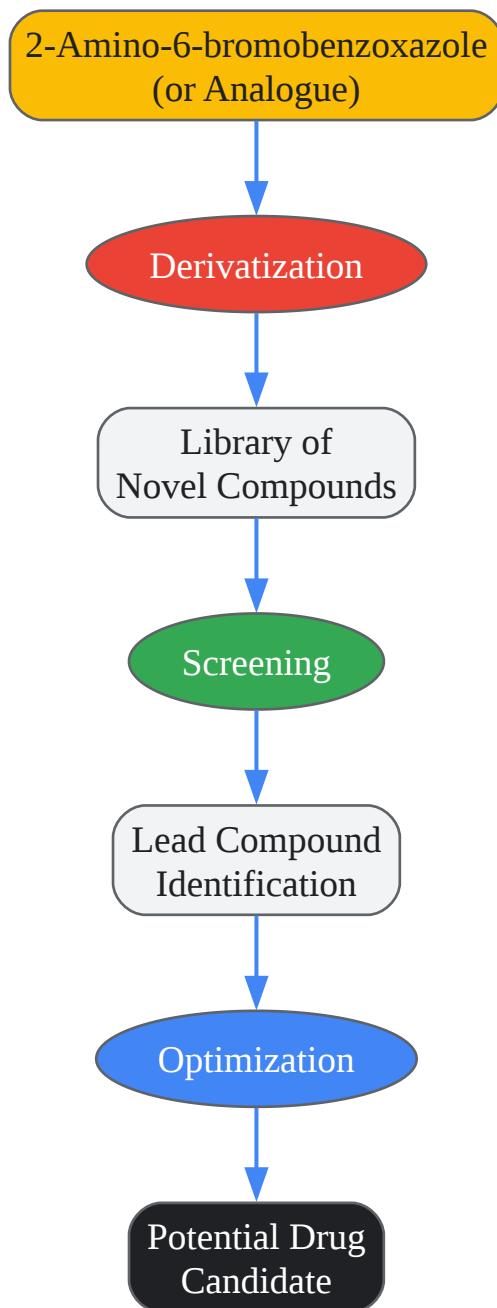
- The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol.

The logical workflow for this synthesis is depicted in the diagram below.

[Click to download full resolution via product page](#)

Synthesis workflow for 2-Amino-6-bromobenzothiazole.

Biological Activity and Potential Applications


Benzothiazole derivatives are known to exhibit a wide range of biological activities. Studies on 2-Amino-6-bromobenzothiazole and related compounds have highlighted their potential as:

- Antimicrobial and Antifungal Agents: The benzothiazole scaffold is a key component in various antimicrobial and antifungal compounds.[5]
- Enzyme Inhibitors: Derivatives of 2-Amino-6-arylbenzothiazoles have shown potent urease enzyme inhibition and nitric oxide scavenging activities.[6]
- Anti-tubercular Agents: A study identified the amino-benzothiazole scaffold as having activity against *Mycobacterium tuberculosis*. Interestingly, the study noted that the corresponding

benzoxazole analogues were generally more active, suggesting that **2-Amino-6-bromobenzoxazole** could be a promising candidate for further investigation in this area.^[7]

The potential for derivatization of the 2-amino group and the 6-bromo position allows for the creation of libraries of compounds with diverse biological activities. For instance, the bromine atom can be replaced with various aryl groups via Suzuki coupling reactions to generate novel derivatives.^[6]

The logical relationship for the development of novel therapeutic agents from a core scaffold is illustrated below.

[Click to download full resolution via product page](#)

Drug discovery workflow from a core chemical scaffold.

In conclusion, while direct experimental data on **2-Amino-6-bromobenzoxazole** is scarce, the extensive information available for its close analogue, 2-Amino-6-bromobenzothiazole, provides a strong foundation for future research. The synthesis protocols and observed biological activities of the benzothiazole derivative suggest that **2-Amino-6-**

bromobenzoxazole is a compound of significant interest for further investigation in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. 2-氨基-6-溴苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CAS 15864-32-1: 2-Amino-6-bromobenzothiazole | CymitQuimica [cymitquimica.com]
- 6. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-6-bromobenzoxazole and its Analogue]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265573#2-amino-6-bromobenzoxazole-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com